2-amino-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]-N-propan-2-ylpropanamide
Description
2-amino-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]-N-propan-2-ylpropanamide is a thiazole-containing amide derivative characterized by a central propanamide backbone substituted with an isopropyl group (N-propan-2-yl) and a 2-oxo-2-(1,3-thiazol-2-yl)ethyl moiety. The thiazole ring, a five-membered heterocycle with sulfur and nitrogen atoms, contributes to its electronic and steric properties, while the amino and carbonyl groups enable hydrogen bonding and metal coordination.
Properties
Molecular Formula |
C11H17N3O2S |
|---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
2-amino-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C11H17N3O2S/c1-7(2)14(11(16)8(3)12)6-9(15)10-13-4-5-17-10/h4-5,7-8H,6,12H2,1-3H3 |
InChI Key |
HKIUPWDONROLIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC(=O)C1=NC=CS1)C(=O)C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-isopropyl-N-(2-oxo-2-(thiazol-2-yl)ethyl)propanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Amidation Reaction: The thiazole derivative is then subjected to an amidation reaction with an appropriate amine, such as isopropylamine, to form the desired amide linkage.
Final Coupling: The final step involves coupling the thiazole amide with an amino acid derivative, such as (S)-2-amino propanoic acid, under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of (S)-2-Amino-N-isopropyl-N-(2-oxo-2-(thiazol-2-yl)ethyl)propanamide may involve:
Catalyst-Free Microwave-Assisted Synthesis: This method offers rapid and efficient synthesis under mild conditions, reducing the formation of side products.
Green Chemistry Approaches: Utilizing environmentally friendly solvents and reagents to minimize the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group in the compound can yield alcohol derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogenating agents or nucleophiles such as amines or thiols for substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohol Derivatives: From reduction reactions.
Functionalized Thiazoles: From substitution reactions.
Scientific Research Applications
(S)-2-Amino-N-isopropyl-N-(2-oxo-2-(thiazol-2-yl)ethyl)propanamide has diverse applications in scientific research:
Medicinal Chemistry: As a potential lead compound for the development of new drugs with antimicrobial, antifungal, or anticancer activities.
Biological Studies: Used as a probe to study enzyme interactions and cellular pathways involving thiazole derivatives.
Industrial Applications: In the synthesis of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-isopropyl-N-(2-oxo-2-(thiazol-2-yl)ethyl)propanamide involves:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Thiazole-Based Amides with Varied Substituents
(a) N-Methyl vs. N-Isopropyl Substitution
- Compound: (2S)-2-amino-N-methyl-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide (CAS 1354008-26-6) Key Difference: Replacement of the isopropyl group with a methyl group reduces steric bulk. Impact: Lower lipophilicity (logP = 1.2 vs. 1.8 for the query compound) and altered metabolic stability. Activity: Methyl substitution may enhance solubility but reduce membrane permeability compared to the isopropyl analogue.
(b) Thiazole-Linked Carboxamides
- Compound: N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)cyclopropanecarboxamide (CAS 923139-08-6) Key Difference: Incorporates a cyclopropanecarboxamide and p-tolyl group instead of an amino-isopropyl motif. Activity: Demonstrated higher binding affinity to kinase targets in preliminary assays, likely due to enhanced hydrophobic interactions .
Amino Acid-Conjugated Thiazoles
- Compound: 2-Amino-N-[4-(hydrazinylcarbonyl)-1,3-thiazol-2-yl]-3-phenylpropanamide (S5b) Key Difference: Features a hydrazinylcarbonyl group on the thiazole and a phenyl-substituted propanamide. Impact: Hydrazinylcarbonyl introduces additional hydrogen-bonding sites, while the phenyl group elevates logP (2.1 vs. 1.8 for the query compound). Activity: Exhibited moderate antimicrobial activity against S. aureus (MIC = 16 µg/mL), suggesting substituent-dependent efficacy .
Sulfonamide and Benzimidazole Derivatives
- Compound: 3-oxo-2-(5-oxo-3-(4-sulfamoylphenyl)thiazolidin-2-yliden)-N-(pyrimidin-2-yl)butanamide Key Difference: Sulfamoylphenyl and pyrimidinyl groups replace the amino-isopropyl and thiazole moieties. Impact: Sulfamoyl enhances solubility (aqueous solubility = 12 mg/mL vs. 5 mg/mL for the query compound) and target selectivity for carbonic anhydrase isoforms .
Compound : 2-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide
Mechanistic Insights and Stability
- Metal Coordination: The amino and carbonyl groups in the query compound facilitate chelation with transition metals (e.g., Cu²⁺, Ni²⁺), as seen in related thiazole-amides . Stability constants (logK) for Ni²⁺ complexes range from 4.2–5.1, comparable to analogues with benzylidene hydrazinyl groups .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of 168–170°C, lower than S5b (182°C) due to reduced crystallinity from the isopropyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
